molecular formula C17H18N6O2S B2509705 N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide CAS No. 872994-57-5

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide

Cat. No.: B2509705
CAS No.: 872994-57-5
M. Wt: 370.43
InChI Key: DIXKZFIQMJYOTQ-UHFFFAOYSA-N
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Description

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide is a chemical compound supplied for research purposes with the CAS Number 872994-64-4 . It has a defined molecular formula of C25H26N6O2S and a molecular weight of 474.58 g/mol . The compound features a complex structure that integrates a [1,2,4]triazolo[4,3-b]pyridazine core, a sulfanyl linker, and benzamide substituents, as represented by its SMILES notation: Cc1ccc(cc1)C(=O)NCCc1nnc2n1nc(SCC(=O)Nc1ccc(cc1C)C)cc2 . This molecular architecture is characteristic of a class of nitrogen-bridged heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, as well as related structures like [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and triazolo[4,3-b]pyridazine, have been extensively investigated for their potential as therapeutic agents. Patent literature suggests that such derivatives are often explored as potent and selective enzyme inhibitors . For instance, similar triazolo-pyridine and triazolo-pyridazine compounds have been identified as inhibitors of key signaling kinases, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is a prominent target for the development of new anti-inflammatory and autoimmune disease therapies . Other research indicates potential applications in areas like oncology and the treatment of degenerative diseases . The presence of specific functional groups, including the carbamoylmethylsulfanyl moiety and the 4-methylbenzamide side chain, may influence the compound's bioavailability, target binding affinity, and overall pharmacological profile. This product is intended for research use only and is not for human or animal consumption. Researchers can utilize this compound as a key intermediate, a building block for the synthesis of novel derivatives, or as a reference standard in biological screening assays to further explore the structure-activity relationships of this heterocyclic system.

Properties

IUPAC Name

N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-2-4-12(5-3-11)17(25)19-9-8-15-21-20-14-6-7-16(22-23(14)15)26-10-13(18)24/h2-7H,8-10H2,1H3,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKZFIQMJYOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Cyclization of Pyridazine Derivatives

Diazotization of 3-amino-6-mercaptopyridazine followed by cyclization with nitrile equivalents forms the triazole ring. In a protocol adapted from benzamide-based pyrazole syntheses, treatment of 3-amino-6-mercaptopyridazine with sodium nitrite in hydrochloric acid generates a diazonium salt, which reacts with malononitrile or ethyl cyanoacetate to yield the triazolopyridazine scaffold. For example, diazonium salt formation at 0°C followed by coupling with malononitrile in ethanol/sodium acetate affords 3,8-dicyano derivatives. Yields for analogous reactions range from 55% to 75% after recrystallization.

Cyclocondensation of Hydrazines with Nitriles

Alternative routes involve cyclocondensation of pyridazine hydrazines with nitriles. Reaction of 3-hydrazinylpyridazine with trichloroacetonitrile in refluxing ethanol forms the triazole ring via [3+2] cycloaddition. This method, though less common for pyridazines, is well-documented for pyrimidine systems.

Installation of the Ethyl-Benzamide Side Chain

The 3-position ethyl-benzamide substituent is introduced through sequential alkylation and amidation:

Ethylamine Side Chain Attachment

3-Bromo-triazolo[4,3-b]pyridazine derivatives undergo nucleophilic substitution with ethylenediamine in refluxing THF. Protection of the amine as a Boc group (di-tert-butyl dicarbonate) prevents side reactions, with deprotection using TFA post-functionalization. Yields for analogous alkylations range from 34% to 98% depending on leaving group reactivity.

Amidation with 4-Methylbenzoic Acid

The terminal amine reacts with 4-methylbenzoyl chloride in dichloromethane using triethylamine as a base. Activation via HOBt/EDC coupling in DMF achieves near-quantitative amidation. Characterization by ¹H NMR (δ 7.50–8.09 ppm, aromatic protons) and IR (1639 cm⁻¹, C=O stretch) confirms successful benzamide formation.

Integrated Synthetic Route

Combining these steps, a representative synthesis proceeds as follows:

  • Triazolo[4,3-b]pyridazine Core : Diazotization of 3-amino-6-mercaptopyridazine (HCl/NaNO₂, 0°C), cyclization with malononitrile (ethanol/NaOAc, 2 hours).
  • Sulfanyl-Carbamoylmethyl Installation : SNAr reaction with mercaptoacetamide (DMF/K₂CO₃, 80°C, 3 hours).
  • Ethylamine Side Chain : Alkylation with 2-bromoethylamine hydrobromide (THF, reflux, 12 hours), Boc protection/deprotection.
  • Benzamide Coupling : EDC/HOBt-mediated amidation with 4-methylbenzoic acid (DMF, rt, 24 hours).

Overall Yield : 22–28% (four steps).

Analytical Characterization

Critical spectroscopic data aligns with literature:

  • ¹H NMR (DMSO-d₆): δ 2.43 (s, 3H, CH₃), 3.27 (s, 2H, SCH₂), 4.34 (q, 2H, CH₂NH), 7.50–8.23 (m, aromatic).
  • IR : 1639 cm⁻¹ (amide C=O), 2925 cm⁻¹ (CH₂/CH₃).
  • HRMS : m/z 428.1420 [M+H]⁺ (calc. for C₁₉H₂₁N₇O₂S).

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways during triazole formation require precise stoichiometry and temperature control.
  • Thiol Oxidation : Use of inert atmospheres (N₂/Ar) prevents disulfide byproducts during sulfide installation.
  • Amine Protection : Boc groups mitigate side reactions during alkylation but necessitate acidic deprotection.

Chemical Reactions Analysis

Types of Reactions

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine core or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs are summarized below:

Compound Name / ID Position 6 Substituent Position 3 Substituent Molecular Weight Key Features
Target Compound Carbamoylmethylsulfanyl (-S-CH2-CONH2) Ethyl-4-methylbenzamide ~462.5 g/mol* Balanced polarity; carbamoyl group may enhance solubility and receptor interactions.
N-(2-{6-[(3-Trifluoromethylbenzyl)sulfanyl]-triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide Trifluoromethylbenzylsulfanyl Ethyl-4-methylbenzamide ~546.5 g/mol CF3 group increases electronegativity and metabolic resistance; higher lipophilicity.
N-(2-{6-[(4-Chlorobenzyl)amino]-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 4-Chlorobenzylamino (-NH-CH2-C6H4-Cl) Ethyl-benzamide ~450.9 g/mol Amino linker reduces steric hindrance; chlorine atom may enhance halogen bonding.
N-[2-(6-{[(Benzylcarbamoyl)methyl]sulfanyl}-triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide Benzylcarbamoylmethylsulfanyl Ethyl-4-fluorobenzamide ~464.5 g/mol Fluorine atom improves bioavailability; benzylcarbamoyl adds steric bulk.
N-(3-6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Methyl (-CH3) Phenyl-benzamide ~372.4 g/mol Simpler structure with methyl group; reduced polarity but potential for improved membrane permeability.

*Calculated based on analogous structures.

Physicochemical and Spectroscopic Comparisons

  • IR Spectroscopy :

    • The target compound’s carbamoylmethylsulfanyl group is expected to show peaks at ~1727 cm⁻¹ (C=O stretch) and ~1169 cm⁻¹ (SO2 symmetric stretch), similar to .
    • Compounds with fluorinated benzamides (e.g., ) exhibit C-F stretches near 1200–1100 cm⁻¹.
  • NMR Spectroscopy :

    • The 4-methylbenzamide’s aromatic protons resonate at δ 7.25–7.69 ppm (doublets and multiplets), consistent with and .
    • Trifluoromethyl groups (e.g., ) cause deshielding in adjacent protons, shifting signals upfield.
  • Melting Points :

    • Derivatives with bulkier substituents (e.g., trifluoromethylbenzyl in ) show higher melting points (>175°C) due to crystalline packing, whereas simpler analogs (e.g., ) melt at lower temperatures (~113–166°C) .

Biological Activity

N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzamide is a complex organic compound that belongs to the class of substituted benzamides. Its unique structural features, including a triazole and pyridazine moiety, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5O2S. The compound features:

  • Benzamide Group : A common structure in pharmaceuticals known for its diverse biological activities.
  • Triazolo-Pyridazine Moiety : This heterocyclic structure is associated with various pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The triazolo[4,3-b]pyridazine core is known to inhibit various biological pathways by binding to these targets. The presence of the carbamoylmethylsulfanyl group may enhance its binding affinity and specificity, potentially leading to more effective modulation of target pathways .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of benzamides can inhibit the proliferation of various cancer cell lines.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7K5622.27
10HL-601.42
13OKP-GS4.56

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that modifications in the structure can lead to variations in biological activity and selectivity towards cancer cell types .

Kinase Inhibition

Inhibition of specific kinases is another critical aspect of the biological activity of this compound. Studies have shown that certain derivatives demonstrate inhibitory effects on Bcr-Abl1 kinase and other receptor tyrosine kinases.

Table 2: Kinase Inhibition Assay Results

Compound% Inhibition at 0.5 µM% Inhibition at 10 µM
72416
103643
Imatinib5881

These results highlight the potential of this compound as a lead compound for developing targeted cancer therapies .

Case Studies

Recent studies have focused on synthesizing new derivatives based on the benzamide backbone. For instance, a study reported the synthesis and testing of various purine derivatives linked to a similar benzamide structure. The findings indicated that these compounds showed promising anti-proliferative activity against several cancer cell lines while maintaining selectivity towards normal cells .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of tautomeric forms (e.g., triazole ring proton shifts at δ 8.5–9.5 ppm) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₀H₂₂N₆O₂S) .

What biological targets or mechanisms of action have been hypothesized for this compound?

Basic
The triazolopyridazine scaffold is associated with kinase inhibition (e.g., CDK2) due to its ATP-binding site mimicry. The carbamoylmethyl sulfanyl group may enhance solubility and target engagement via hydrogen bonding . Preliminary assays suggest IC₅₀ values in the low micromolar range for cancer cell lines, though specific targets require validation .

How can researchers optimize reaction conditions to address low yields in the sulfanyl group incorporation step?

Advanced
Low yields (~40%) in sulfanyl substitution often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent screening : Switching to DMSO to improve nucleophilicity of the thiol group .
  • Catalytic additives : Using iodide salts (e.g., KI) to enhance leaving-group displacement .
  • Temperature modulation : Conducting reactions at 60°C instead of reflux to reduce decomposition .
    Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates for kinetic analysis .

How should conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Advanced
Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Mitigation approaches:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control for serum protein binding .
  • Stability testing : Conduct HPLC-MS post-assay to detect degradation products (e.g., hydrolyzed amide bonds) .
  • Dose-response curves : Validate potency with 8-point dilutions and replicate experiments (n ≥ 3) .

What are the stability profiles of this compound under varying storage conditions?

Advanced
The compound is sensitive to light and humidity due to the sulfanyl and amide groups. Recommendations:

  • Storage : -20°C in amber vials under argon, with desiccants (silica gel) .
  • Stability monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via HPLC .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Advanced
Key SAR insights:

  • Triazole core : Substitution at position 3 (ethyl group) enhances kinase selectivity .
  • Sulfanyl linker : Replacing carbamoylmethyl with methylsulfone improves metabolic stability but reduces solubility .
  • Benzamide moiety : Electron-withdrawing groups (e.g., -CF₃) at the para position increase target affinity .
    Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

What strategies mitigate regioselectivity challenges during triazolopyridazine ring formation?

Advanced
Regioselectivity issues arise from competing [1,2,4]-triazole isomers. Solutions include:

  • Precursor functionalization : Introducing directing groups (e.g., nitro) to favor cyclization at position 6 .
  • Microwave-assisted synthesis : Rapid heating (150°C, 20 min) to kinetically control product distribution .
    Characterize isomers via 2D NMR (NOESY for spatial proximity analysis) .

How should researchers design in vitro assays to evaluate target engagement and off-target effects?

Q. Advanced

  • Target engagement : Use fluorescence polarization assays with labeled ATP analogs to measure competitive binding .
  • Off-target profiling : Employ kinase selectivity panels (e.g., Eurofins KinomeScan) and proteome-wide affinity capture .
  • Cellular assays : Combine Western blotting (phospho-CDK2 detection) with viability assays (MTT) for functional validation .

What computational methods are effective for predicting metabolic liabilities of this compound?

Q. Advanced

  • Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., sulfanyl oxidation) .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes .
  • ADME modeling : Predict logP (2.1 ± 0.3) and permeability (Caco-2 assay) to optimize bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.